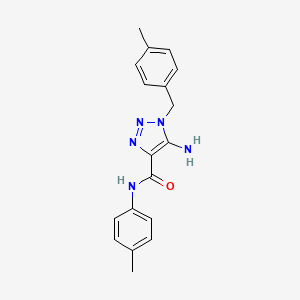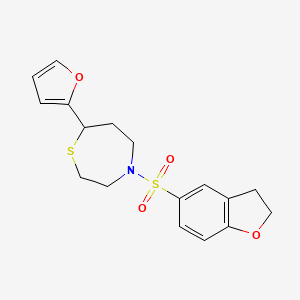
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group and a pyrrolidinone group. Pyrrolidinones are a type of lactam (a cyclic amide) and are present in many pharmaceuticals due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group would likely make this compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Mecanismo De Acción
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide is not fully understood, but it is believed to act as a modulator of the dopamine D2 receptor. This compound has been shown to increase the binding affinity of the D2 receptor and may act as a partial agonist. Additionally, this compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and physiological effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine release in the brain and may have potential as a treatment for dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide in lab experiments is its potential as a lead compound for drug discovery. Additionally, this compound has been shown to exhibit a variety of biochemical and physiological effects, making it a useful tool for studying dopamine-related disorders. However, there are limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for dopamine-related disorders. Finally, more research is needed to explore the potential applications of this compound in cancer research and drug discovery.
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific research areas. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been shown to exhibit a variety of biochemical and physiological effects, and may have potential as a treatment for dopamine-related disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential as a lead compound for drug discovery.
Métodos De Síntesis
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-methoxyphenyl)pyrrolidin-2-one to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(9-13)19(23)20-15-10-18(22)21(12-15)16-7-4-8-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLLTPBCHARKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)





![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)


![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

